molecular formula C17H17F3N4O3S B3047450 Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester CAS No. 1396680-83-3

Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester

Cat. No.: B3047450
CAS No.: 1396680-83-3
M. Wt: 414.4
InChI Key: RIQAAEAFPYIXIB-UHFFFAOYSA-N
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Description

This compound features a thiazolo[5,4-c]pyridine core fused with a tetrahydro ring system, a trifluoromethylphenyl substituent, and an ethyl carbamate group. The thiazolo-pyridine scaffold is associated with diverse pharmacological activities, including anticonvulsant and antinociceptive effects, as seen in structurally related GABA mimetics . The ethyl ester moiety may influence bioavailability by modulating solubility and hydrolysis kinetics .

Properties

IUPAC Name

ethyl N-[5-[[2-(trifluoromethyl)phenyl]carbamoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O3S/c1-2-27-16(26)23-14-21-12-7-8-24(9-13(12)28-14)15(25)22-11-6-4-3-5-10(11)17(18,19)20/h3-6H,2,7-9H2,1H3,(H,22,25)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQAAEAFPYIXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401103607
Record name Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401103607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396680-83-3
Record name Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396680-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401103607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester typically involves multiple stepsThe final step involves the esterification of the carbamic acid moiety with ethanol under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient synthesis of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, alcohols, and halogenated compounds .

Scientific Research Applications

Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The following table summarizes key similarities and differences with related compounds:

Compound Name Structure Target/Mechanism Potency/Activity Therapeutic Application Key Structural Features
Target Compound Thiazolo[5,4-c]pyridine, trifluoromethylphenyl, ethyl carbamate Hypothesized GABA receptor modulation Not explicitly reported; inferred from structural analogs Anticonvulsant, Analgesic (potential) Thiazolo-pyridine core enhances receptor binding; trifluoromethyl improves lipophilicity
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol Isoxazolo[5,4-c]pyridine GABA mimetic ED50 = 1.3 mg/kg (gerbil seizure model) Anticonvulsant Isoxazole ring instead of thiazole; hydroxyl group for hydrogen bonding
Retigabine (Ethyl carbamate derivative) Fluorophenyl, ethyl carbamate KCNQ potassium channel opener Clinically effective in epilepsy; EC50 ~1–10 μM Anticonvulsant Fluorophenyl substituents; lacks heterocyclic core
GW6471 Trifluoromethylphenyl, ethyl carbamate PPARα antagonist IC50 = 0.1–1 μM (varies by assay) Metabolic disorders Trifluoromethylphenyl group shared; distinct pyridinyl core
Thiazolidinone derivatives (e.g., Compound 4 in ) Thiazolidinone ring, substituted phenyl groups Antioxidant, antitumor IC50 = 10–50 μM (cancer cell lines) Oncology (potential) Thiazolidinone instead of thiazolo-pyridine; varied substituents alter activity

Key Observations

Mechanistic Diversity :

  • The target compound’s thiazolo-pyridine core aligns with GABA mimetics like 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol , which exhibits high anticonvulsant potency (ED50 = 1.3 mg/kg) in gerbil seizure models . However, the replacement of isoxazole with thiazole may alter receptor affinity or metabolic stability.
  • In contrast, Retigabine (a carbamate ester) acts via potassium channels rather than GABA pathways, highlighting how structural variations redirect mechanisms .

Role of Substituents :

  • The trifluoromethyl group in the target compound is shared with GW6471, a PPARα antagonist, but the distinct core structure (thiazolo-pyridine vs. pyridinyl) likely shifts target specificity .
  • Ethyl esters in ’s thiazole carboxamides improve synthetic accessibility, suggesting similar strategies for the target compound’s preparation .

Therapeutic Implications: Thiazolidinone derivatives () demonstrate antioxidant and antitumor activities, underscoring the scaffold’s versatility. However, the target compound’s trifluoromethylphenyl group may confer superior CNS penetration compared to simpler phenyl substituents .

Biological Activity

Carbamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound , Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester , is characterized by its unique thiazole and pyridine moieties, which contribute to its pharmacological properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Thiazole ring : Known for its role in various biological activities.
  • Pyridine moiety : Often associated with antimicrobial and anticancer properties.
  • Trifluoromethyl group : Enhances lipophilicity and biological activity.

Anticonvulsant Activity

Research indicates that thiazole-bearing compounds exhibit significant anticonvulsant properties. For instance, a related thiazole-integrated pyrrolidin-2-one derivative demonstrated effective seizure protection in various models. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups on the phenyl ring enhance anticonvulsant efficacy. The compound's potential as an anticonvulsant can be inferred from these findings, suggesting a similar mechanism may apply to the carbamic acid derivative .

Antitumor Activity

The antitumor activity of thiazole-pyridine hybrids has been documented extensively. One study reported that thiazole-pyridine hybrids showed promising results against several cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). Notably, one hybrid exhibited better anti-breast cancer efficacy than the standard drug 5-fluorouracil . The presence of specific substituents on the thiazole ring was crucial for enhancing anticancer activity.

Other Biological Activities

In addition to anticonvulsant and antitumor effects, thiazole derivatives have been investigated for their potential as anti-inflammatory agents and inhibitors of carbonic anhydrase (CA). Compounds with a thiazole scaffold have shown promise in inhibiting CA activity, which is relevant for treating conditions like glaucoma and edema .

Study 1: Anticonvulsant Efficacy

A recent study evaluated various thiazole-containing compounds for their anticonvulsant effects using both the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. The results indicated that certain compounds exhibited median effective doses (ED50) comparable to established anticonvulsants like sodium valproate .

Study 2: Anticancer Activity Assessment

In a comprehensive screening of thiazole-pyridine hybrids against multiple cancer cell lines, researchers identified several compounds with IC50 values significantly lower than those of conventional chemotherapeutics. For instance, one compound demonstrated an IC50 of 5.71 μM against MCF-7 cells .

Summary Table of Biological Activities

Activity Related Compounds Efficacy Reference
AnticonvulsantThiazole-integrated pyrrolidinonesComparable to sodium valproate
AntitumorThiazole-pyridine hybridsIC50 = 5.71 μM (MCF-7)
Carbonic Anhydrase InhibitionThiazole derivativesSignificant inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester

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